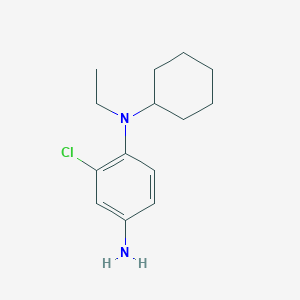

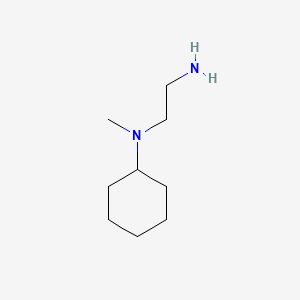

N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine

Descripción general

Descripción

The compound "N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs and biological activities. For instance, paper discusses a monoamine oxidase inhibitor with a chlorophenyl component, which is structurally related to the compound . Paper describes the synthesis and structural analysis of a compound with a chlorophenyl group, and paper details the synthesis of compounds with chlorophenyl moieties that exhibit antitumor and anti-monoamine oxidase activities.

Synthesis Analysis

The synthesis of related compounds involves various organic reactions. For example, the compound in paper was synthesized by reacting the lithium salt of ethyl cyanoacetate with a chlorobenzohydroximoyl fluoride derivative. This suggests that similar strategies could potentially be applied to synthesize "N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds with chlorophenyl groups, as discussed in paper , shows that these compounds can crystallize in specific space groups and exhibit certain bond distances, such as C=C and C–N bonds. These structural details are crucial for understanding the physical properties and reactivity of the compound .

Chemical Reactions Analysis

The compounds studied in these papers are reactive towards monoamine oxidase, as seen in paper , and can form various derivatives through reactions with primary amines or isocyanates, as shown in paper . This indicates that "N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine" may also participate in similar chemical reactions, potentially leading to a variety of biologically active molecules.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine" are not directly reported, the properties of structurally related compounds can provide insights. For instance, the crystalline structure and hydrogen bonding patterns of the compound in paper suggest that the compound may also exhibit specific solubility, melting points, and intermolecular interactions, which are important for its biological activity and pharmacokinetics.

Aplicaciones Científicas De Investigación

Nitrogen Sensing in Plants

Research has shown the critical role of nitrogen (N) in plant life, including its necessity for chlorophyll production and other cellular components. The optimization of nitrogen fertilization is vital due to its environmental and economic impacts. Various methods, including optical properties measurements and electrical properties of plant tissue, have been explored to estimate plant nitrogen status efficiently and non-destructively. However, challenges such as chlorophyll saturation and atmospheric interference persist, highlighting the need for further innovation in this area (Muñoz-Huerta et al., 2013).

Polyamines in Plant Physiology

Polyamines (PAs) are biogenic amines crucial for plant growth, development, and various physiological processes. Significant research has highlighted the role of PAs in citrus plants, indicating their involvement in critical physiological functions, although their exact mechanisms remain to be fully elucidated. This opens up avenues for exploring the applications of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine in studying and potentially enhancing these physiological processes in citrus and other plants (Killiny & Nehela, 2020).

Ethylene Inhibition for Postharvest Quality

1-Methylcyclopropene (1-MCP) has been recognized for its ability to inhibit ethylene perception in plants, leading to extensive research on its application for maintaining postharvest quality of fruits and vegetables. This compound has seen rapid adoption in the apple industry and holds potential for broader applications across various horticultural products. The use of 1-MCP highlights the importance of controlling ethylene in extending the shelf life and preserving the quality of postharvest produce, presenting a relevant area for the application of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine (Blankenship & Dole, 2003).

Nitrogenous Compounds Degradation

Advanced oxidation processes (AOPs) have been effective in mineralizing nitrogen-containing compounds, which are resistant to conventional degradation methods. Research focusing on the degradation of various amine- and azo-based compounds using AOPs is crucial for developing technologies that address the environmental impact of these persistent compounds. This area of research is relevant for exploring the potential applications of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine in environmental remediation and pollution control (Bhat & Gogate, 2021).

Safety and Hazards

Direcciones Futuras

While specific future directions for “N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine” were not found, research into related compounds continues. For example, a series of novel substituted “N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide” analogues have been reported as potent human adenovirus inhibitors .

Propiedades

IUPAC Name |

2-chloro-1-N-cyclohexyl-1-N-ethylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2/c1-2-17(12-6-4-3-5-7-12)14-9-8-11(16)10-13(14)15/h8-10,12H,2-7,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQFYUNQOKROSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[(1-methyl-1H-imidazole-2-carbonyl)-amino]-1H-pyrrole-2-carboxylic acid](/img/structure/B3023163.png)

![[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid](/img/structure/B3023165.png)

![N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide](/img/structure/B3023178.png)

![2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B3023183.png)